molecular formula C12H14N2S B13182226 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine

Cat. No.: B13182226
M. Wt: 218.32 g/mol
InChI Key: HBTNKNTXQGZSIS-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine is a heterocyclic organic compound featuring a thiazole ring. Thiazole rings are known for their aromatic properties, which arise from the delocalization of π-electrons.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine typically involves the reaction of 4-methyl-2-phenylthiazole with ethanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursorsOptimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine exerts its effects involves interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

  • 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
  • 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone
  • 4-Phenyl-1,3-thiazole-2-amines

Uniqueness: 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C12H14N2S/c1-8(13)11-9(2)14-12(15-11)10-6-4-3-5-7-10/h3-8H,13H2,1-2H3

InChI Key

HBTNKNTXQGZSIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(C)N

Origin of Product

United States

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